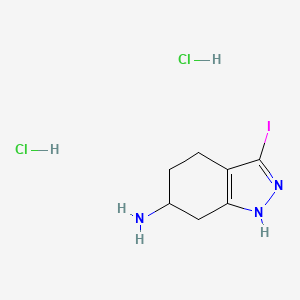
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 3-position and an amine group at the 6-position of the tetrahydroindazole ring, along with two hydrochloride groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters.
Cyclization: These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the indazole core.
Amination: The amine group is introduced at the 6-position through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Hydroxylated derivatives and oxides.
Reduction Products: Reduced forms of the indazole ring.
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Applications De Recherche Scientifique
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iodo-1H-indazole: Similar structure but lacks the tetrahydro and amine groups.
6-chloro-4-iodo-1H-indazole: Contains a chlorine atom instead of an amine group.
3-methyl-1H-indazole: Contains a methyl group instead of an iodine atom.
Uniqueness
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an iodine atom, amine group, and tetrahydroindazole ring makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H12Cl2IN3 |
|---|---|
Poids moléculaire |
336.00 g/mol |
Nom IUPAC |
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H10IN3.2ClH/c8-7-5-2-1-4(9)3-6(5)10-11-7;;/h4H,1-3,9H2,(H,10,11);2*1H |
Clé InChI |
MRBOSVUFOWTZAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1N)NN=C2I.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
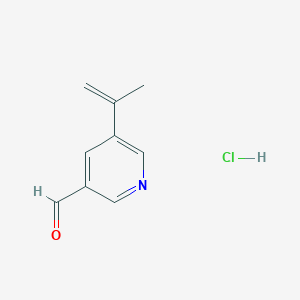
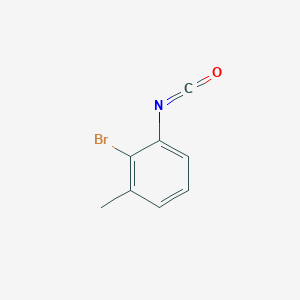
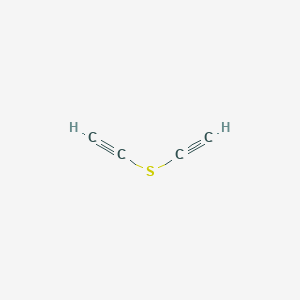
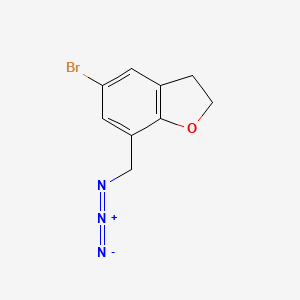
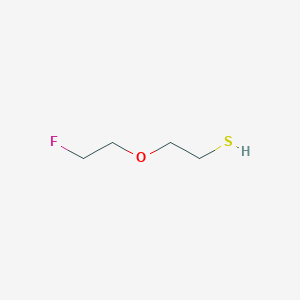
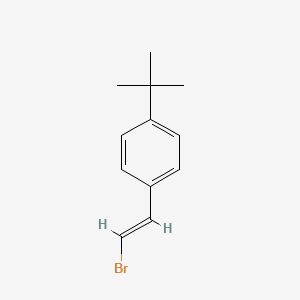
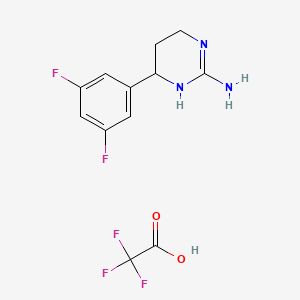
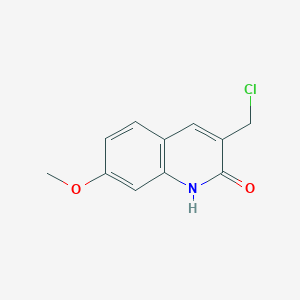
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
